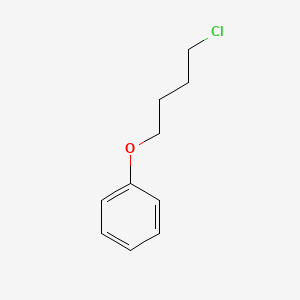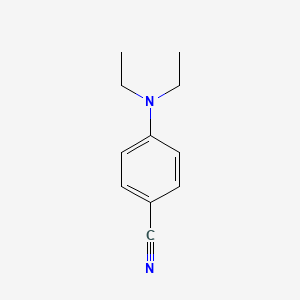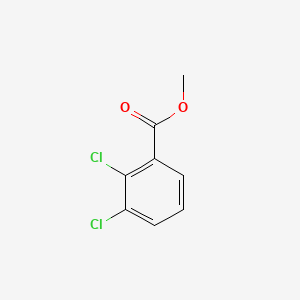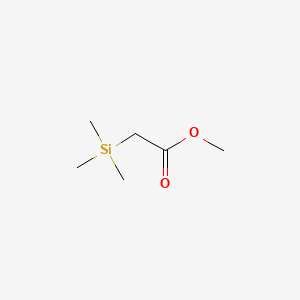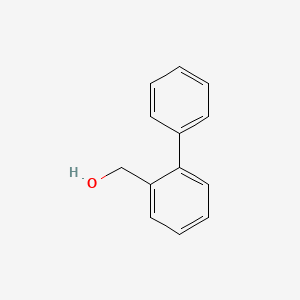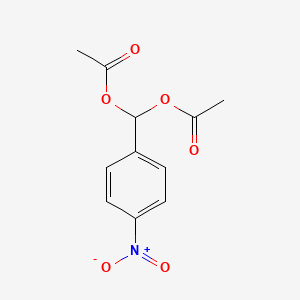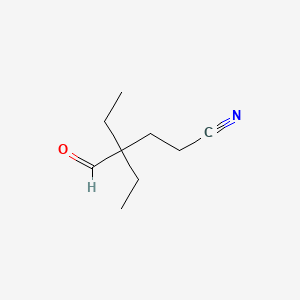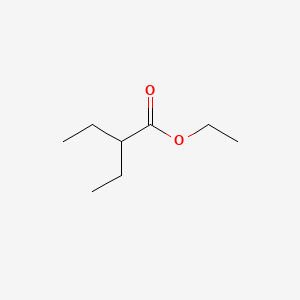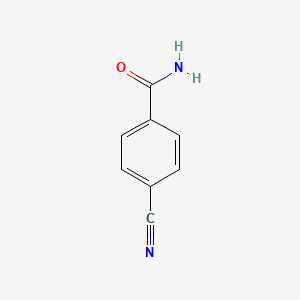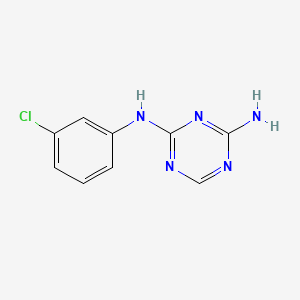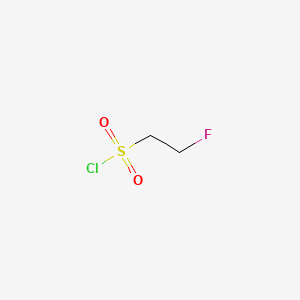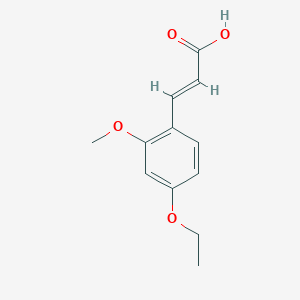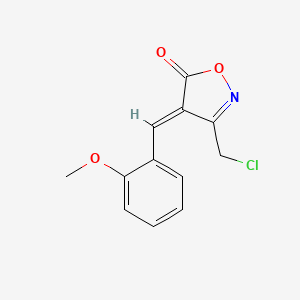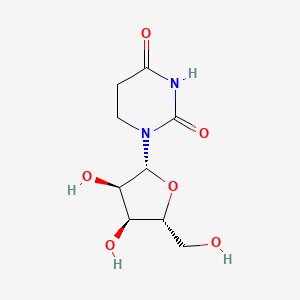
5,6-Dihydrouridine
Overview
Description
5,6-Dihydrouridine is a modified base found in conserved positions in the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . It is a pyrimidine nucleoside and derivative of uridine . Dihydrouridine (abbreviated as D, DHU, or UH2) is a pyrimidine nucleoside which is the result of adding two hydrogen atoms to a uridine, making it a fully saturated pyrimidine ring with no remaining double bonds .
Synthesis Analysis
Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. The reaction is carried out by dihydrouridine synthases (DUS) . A study presents dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution, revealing dihydrouridine at new locations across the yeast transcriptome that suggest a broad role in folding functional RNA structures .Molecular Structure Analysis
The molecular formula of 5,6-Dihydrouridine is C9H14N2O6 . The exact mass is 246.09 and the molecular weight is 246.219 .Chemical Reactions Analysis
Dihydrouridine is involved in a reaction where 5,6-dihydrouridine 47 in tRNA and NADP+ are converted to H+, NADPH, and uridine 47 in tRNA . A photoredox reaction for the selective modification of 5-Carboxycytosine in DNA has been reported, which involves the formation of 5,6-dihydrouridine (DHU) from 5caC .Physical And Chemical Properties Analysis
5,6-Dihydrouridine is a crystalline solid . It is soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 5 mg/ml) .Scientific Research Applications
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is present in tRNA from bacteria, eukaryotes, and some archaea. It provides conformational flexibility to tRNA .
Methods of Application
The enzyme tRNA-dihydrouridine synthase catalyzes the reduction of the 5,6-double bond of a uridine residue on tRNA .
Results or Outcomes
Dihydrouridine modification of tRNA is widely observed in prokaryotes and eukaryotes, and also in some archaea. Most dihydrouridines are found in the D loop of t-RNAs . The role of dihydrouridine in tRNA is currently unknown, but it may increase conformational flexibility of the tRNA .
Inhibition of E. coli Cytidine Deaminase
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine inhibits E. coli cytidine deaminase .
Methods of Application
The inhibition is observed in a cell-free assay .
Results or Outcomes
The inhibition constant (Ki) for 5,6-Dihydrouridine is 3.4 µM .
Correlation with Prostate Cancer
Specific Scientific Field
Summary of the Application
Serum levels of 5,6-Dihydrouridine are increased in patients with prostate cancer .
Methods of Application
The correlation is observed through the measurement of serum levels of 5,6-Dihydrouridine in patients with prostate cancer .
Results or Outcomes
Increased serum levels of 5,6-Dihydrouridine are positively correlated with lethality in patients with prostate cancer .
Application in Transcriptome-wide Mapping
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is used in transcriptome-wide mapping of RNA modifications with single-nucleotide resolution .
Methods of Application
Dihydrouridine sequencing (D-seq) is introduced for transcriptome-wide mapping of D with single-nucleotide resolution .
Results or Outcomes
D-seq uncovers novel classes of dihydrouridine-containing RNA in yeast which include mRNA and small nucleolar RNA (snoRNA) . The novel D sites are concentrated in conserved stem-loop regions consistent with a role for D in folding many functional RNA structures .
Application in DNA Repair
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is involved in the nucleotide incision repair (NIR) pathway .
Methods of Application
The enzyme AP endonuclease directly recognizes and catalyzes the cleavage of DNA on the 5’ side of various specific non-bulky lesions, such as the relatively common naturally occurring 5,6-dihydrouridine (DHU) .
Results or Outcomes
This process is critical for maintaining the integrity of the genome .
Application in Cell Signaling
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is found to affect mRNA splicing .
Methods of Application
The presence of 5,6-Dihydrouridine in mRNA is detected through transcriptome-wide mapping .
Results or Outcomes
Functional studies show that dihydrouridine, in some cases, can affect mRNA splicing .
Application in Pulmonary Carcinogenesis
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine synthase is involved in pulmonary carcinogenesis .
Methods of Application
The enzyme tRNA-dihydrouridine synthase is overexpressed in non-small cell lung carcinomas (NSCLC). This enzyme interacts with EPRS, a glutamyl-prolyl tRNA synthetase, and enhances translational efficiencies .
Results or Outcomes
Overexpression of the enzyme is associated with poorer prognosis in lung cancer patients .
Application in RNA Folding
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is involved in folding functional RNA structures .
Methods of Application
Dihydrouridine sequencing (D-seq) is used for transcriptome-wide mapping of D with single-nucleotide resolution .
Results or Outcomes
D-seq uncovers novel classes of dihydrouridine-containing RNA in yeast which include mRNA and small nucleolar RNA (snoRNA). The novel D sites are concentrated in conserved stem-loop regions .
Application in Psychrophiles
Specific Scientific Field
Summary of the Application
5,6-Dihydrouridine is found in high levels in tRNAs of organisms that grow at low temperatures (psychrophiles) .
Methods of Application
The presence of 5,6-Dihydrouridine in tRNA is detected through transcriptome-wide mapping .
Results or Outcomes
High levels of 5,6-Dihydrouridine provide the necessary local flexibility of the tRNA at or below the freezing point .
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The introduction of dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution has revealed dihydrouridine at new locations across the yeast transcriptome . This suggests a broad role in folding functional RNA structures and paves the way for identifying the RNA targets of multiple DUS enzymes that are dysregulated in human disease .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021329 | |
| Record name | 3,4,5,6-Tetrahydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Dihydrouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,6-Dihydrouridine | |
CAS RN |
5627-05-4, 18771-50-1 | |
| Record name | Dihydrouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrahydrouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dihydrouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6-Dihydrouridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



